2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate is a fluorinated organophosphorus compound It is characterized by the presence of eight fluorine atoms attached to a pentyl chain and two chlorine atoms attached to a phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate typically involves the reaction of 2,2,3,3,4,4,5,5-Octafluoropentanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:
2,2,3,3,4,4,5,5-Octafluoropentanol+PCl3→2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and recrystallization may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,3,4,4,5,5-Octafluoropentanol and phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions.
Major Products
Substitution Reactions: The major products depend on the nucleophile used. For example, reaction with an alcohol would yield an alkyl phosphorodichloridate.
Hydrolysis: The major products are 2,2,3,3,4,4,5,5-Octafluoropentanol and phosphoric acid derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive phosphorus center.
Industry: It is used in the production of specialty chemicals and materials with unique properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate involves the reactivity of the phosphorus-chlorine bonds. These bonds can be cleaved by nucleophiles, leading to the formation of new phosphorus-containing compounds. The fluorinated pentyl chain imparts unique properties such as hydrophobicity and chemical stability, which can influence the compound’s interactions with biological molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl Methacrylate: This compound is similar in structure but contains a methacrylate group instead of a phosphorodichloridate group.
2,2,3,3,4,4,5,5-Octafluoropentanol: This is the alcohol precursor used in the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl Phosphorodichloridate.
Uniqueness
This compound is unique due to the presence of both fluorinated and phosphorus-containing functional groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.
Properties
IUPAC Name |
5-dichlorophosphoryloxy-1,1,2,2,3,3,4,4-octafluoropentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2F8O2P/c6-18(7,16)17-1-3(10,11)5(14,15)4(12,13)2(8)9/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKJFCAKLSZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)OP(=O)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2F8O2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.